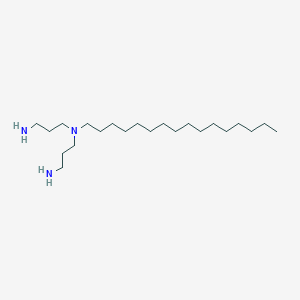

N-hexadecyl-N,N-bis(3-amino-propyl)amine

Descripción

N-Hexadecyl-N,N-bis(3-amino-propyl)amine is a tertiary amine with a hexadecyl (C16) hydrophobic chain and two 3-aminopropyl substituents. This combination makes it suitable for applications requiring surfactant properties, metal ion coordination, or biological activity .

Propiedades

Número CAS |

2372-83-0 |

|---|---|

Fórmula molecular |

C22H49N3 |

Peso molecular |

355.6 g/mol |

Nombre IUPAC |

N'-(3-aminopropyl)-N'-hexadecylpropane-1,3-diamine |

InChI |

InChI=1S/C22H49N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25(21-16-18-23)22-17-19-24/h2-24H2,1H3 |

Clave InChI |

RFGPGSDSMSKVEX-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCN(CCCN)CCCN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE typically involves the reaction of hexadecylamine with 1,3-dibromopropane, followed by the introduction of an aminopropyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Post-reaction purification steps, such as distillation or recrystallization, are employed to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The diamine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding amides or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted diamines or quaternary ammonium salts.

Aplicaciones Científicas De Investigación

N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE has several applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in various chemical reactions.

Biology: Employed in the formulation of antimicrobial agents due to its ability to disrupt microbial cell membranes.

Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.

Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mecanismo De Acción

The mechanism by which N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with lipid membranes, disrupting their integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets and destroys microbial cell membranes.

Comparación Con Compuestos Similares

N,N-Bis(3-aminopropyl)laurylamine (CAS 2372-82-9)

- Structure : Features a dodecyl (C12) chain instead of hexadecyl (C16).

- Properties :

- Applications : Used in detergents and surfactants due to its balanced hydrophilicity and lipophilicity. The shorter alkyl chain reduces its persistence in lipid-rich environments compared to the hexadecyl analog.

Bis(3-dimethylaminopropyl)amine

- Structure : Tertiary amines with dimethyl groups replacing primary amines on the propyl arms.

- Properties :

- Lower basicity (pKa ~8–9) compared to primary amines (pKa ~10–11).

- Enhanced lipophilicity due to methyl groups.

- Applications : Preferred in polymer synthesis (e.g., water-soluble polyamines) and corrosion inhibitors, where reduced reactivity with metal ions is advantageous .

N,N-Bis(2-hydroxyethyl)-hexadecylamine

- Structure: Hydroxyethyl groups replace aminopropyl arms.

- Properties :

- Higher hydrophilicity due to hydroxyl groups.

- Lower chelating capacity compared to primary amines.

- Applications : Used in power transmission fluids for anti-shudder properties. Detected in food packaging materials but classified as low toxicity (class I) .

N-Stearoylamidopropyl-N,N-bis(2-hydroxyethyl)amine

- Structure : Contains a stearoyl (C18) amide group and hydroxyethyl substituents.

- Properties :

- Molecular weight: 428.69 g/mol.

- Enhanced surfactant properties due to the amide and hydroxyl groups.

- Applications : Utilized in cosmetics and detergents for emulsification and foam stabilization .

Key Research Findings and Data

Physicochemical Properties

| Compound | Alkyl Chain | Substituents | Molecular Weight (g/mol) | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| N-Hexadecyl-N,N-bis(3-amino-propyl)amine | C16 | 3-aminopropyl | ~370* | Moderate | Surfactants, drug delivery |

| N,N-Bis(3-aminopropyl)laurylamine | C12 | 3-aminopropyl | 299.54 | >190 g/L | Detergents, chelators |

| Bis(3-dimethylaminopropyl)amine | Variable | Dimethylamino | ~230–300 | High | Polymer synthesis |

| N,N-Bis(2-hydroxyethyl)-hexadecylamine | C16 | 2-hydroxyethyl | ~357 | High | Lubricants, packaging |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.